5-(1-Propylpiperidin-2-yl)pyridin-2-amine
Description
Contextualization of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Bioactive Molecules
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. mdpi.com Its presence in a molecule can significantly influence physicochemical properties such as basicity, polarity, and solubility, which in turn affect pharmacokinetic and pharmacodynamic profiles. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in molecular recognition at biological targets. Furthermore, the pyridine motif can enhance biochemical potency, improve metabolic stability, and address issues of protein binding. mdpi.com This versatility has led to the incorporation of the pyridine scaffold into a vast array of FDA-approved drugs across numerous therapeutic areas. researchgate.net
Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals, particularly those targeting the central nervous system (CNS). mdpi.com Found in many alkaloids and synthetic drugs, the piperidine scaffold imparts a three-dimensional character to molecules, which can be crucial for optimal interaction with the binding sites of proteins. nih.gov Its saturated nature allows for conformational flexibility, while substitutions on the ring can fine-tune properties like lipophilicity and target selectivity. The synthesis of piperidine derivatives is a significant focus in medicinal chemistry, often starting from the hydrogenation of corresponding pyridine precursors. mdpi.com
The combination of both pyridine and piperidine rings within a single molecule is a common strategy in drug design, leveraging the advantageous properties of both an aromatic and a saturated heterocycle.
Table 1: Examples of Commercially Available Drugs Containing Pyridine or Piperidine Scaffolds This table is interactive. You can sort the data by clicking on the column headers.
| Drug Name | Scaffold Present | Therapeutic Class |
|---|---|---|
| Amlodipine | Pyridine | Antihypertensive |
| Nifedipine | Pyridine | Antihypertensive |
| Isoniazid | Pyridine | Antitubercular |
| Methylphenidate | Piperidine | CNS Stimulant (ADHD) |
| Donepezil | Piperidine | Alzheimer's Disease |
| Risperidone | Piperidine | Antipsychotic |
| Fentanyl | Piperidine | Opioid Analgesic |
Significance of 2-Aminopyridine (B139424) Derivatives in Chemical Biology
The 2-aminopyridine moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets with high affinity. dicp.ac.cn This simple, low-molecular-weight functional group is a key structural core in numerous bioactive natural products and medicinally important compounds. researchgate.net Its utility stems from the presence of both a basic amino group and the pyridine nitrogen, which can participate in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
Derivatives of 2-aminopyridine have demonstrated an exceptionally broad spectrum of biological activities. researchgate.net Research has identified compounds with antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.gov For instance, various 2-aminopyridine derivatives have been synthesized and evaluated for their potential as inhibitors of kinases like CDK8, which is a target in colorectal cancer therapy. nih.gov The simple design of the 2-aminopyridine scaffold allows for straightforward chemical modification, enabling the synthesis of large libraries of compounds for screening against diverse biological targets. nih.gov
Table 2: Reported Biological Activities of 2-Aminopyridine Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Biological Activity | Therapeutic Area | Reference Example |
|---|---|---|
| Anticancer | Oncology | CDK/HDAC Dual Inhibitors acs.org |
| Antibacterial | Infectious Disease | Various Gram-positive and Gram-negative bacteria nih.gov |
| Anti-inflammatory | Immunology | Inhibition of inflammatory kinases nih.gov |
| Antimalarial | Infectious Disease | Inhibition of Plasmodium falciparum strains nih.govacs.org |
| Antiviral | Infectious Disease | Broad-spectrum antiviral potential |
| Kinase Inhibition | Multiple | CDK8, IKKε, TBK1 nih.govnih.gov |
Rationale for Investigating 5-(1-Propylpiperidin-2-yl)pyridin-2-amine and Related Structural Motifs
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be logically inferred from the well-established principles of medicinal chemistry and the known properties of its constituent parts. The molecule represents a deliberate combination of the biologically significant 2-aminopyridine core with a substituted piperidine ring.
This molecular architecture is a classic example of a "scaffold hopping" or "molecular hybridization" strategy in drug discovery. The primary rationale is to explore new chemical space by uniting proven pharmacophores to generate novel compounds with potentially enhanced or entirely new pharmacological profiles.
The key structural features of this compound and the hypothetical reasons for their inclusion are:
The 2-Aminopyridine Core: This unit is included to serve as the primary anchor for binding to a biological target, leveraging its ability to form key hydrogen bond interactions, a common feature in kinase inhibitors and other enzyme-targeted drugs. nih.govnih.gov
The Piperidine Ring: This saturated heterocycle introduces a three-dimensional structural element, moving away from flat, aromatic systems. This can lead to improved binding affinity and selectivity by accessing deeper or more complex pockets in a target protein. nih.govacs.org The linkage at the 2-position of the piperidine ring creates a specific stereochemical and conformational arrangement relative to the pyridine core.
Therefore, the investigation of this compound and related structures is driven by the hypothesis that the specific combination and spatial arrangement of these three components could lead to a compound with optimized potency, selectivity, and drug-like properties for a particular biological target. Structure-activity relationship (SAR) studies on such series would typically involve modifying the alkyl group on the piperidine, changing the substitution pattern on the pyridine ring, or altering the point of connection between the two rings to identify the most promising therapeutic candidates. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H2,14,15) |
InChI Key |
ZALWXEXEMMPSQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine
Established Synthetic Pathways for 2-Aminopyridine (B139424) Derivatives
The 2-aminopyridine moiety is a fundamental building block in many pharmaceuticals, and numerous methods for its synthesis have been developed. researchgate.net One of the most classic methods is the Chichibabin reaction, which involves the direct amination of pyridine (B92270) with sodium amide. dicp.ac.cn However, this reaction often requires harsh conditions and can lead to mixtures of products.
More contemporary and versatile methods rely on cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a powerful tool for the synthesis of N-substituted 2-aminopyridines. dicp.ac.cn Similarly, copper-catalyzed Ullmann-type aminations are also widely employed. dicp.ac.cn These methods offer greater functional group tolerance and milder reaction conditions compared to classical methods.
Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of highly substituted 2-aminopyridines from simple starting materials, offering atom economy and operational simplicity. Furthermore, 2-aminopyridines can be synthesized through a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cn
For the specific construction of 5-substituted 2-aminopyridines, a common precursor is 2-amino-5-bromopyridine, which can be prepared from 2-aminopyridine by N-acylation, followed by bromination and hydrolysis. researchgate.net This halogenated intermediate allows for the introduction of various substituents at the 5-position through cross-coupling reactions.
Strategies for the Construction of Substituted Piperidine (B6355638) Ring Systems
The substituted piperidine ring is another ubiquitous scaffold in medicinal chemistry. Its synthesis can be broadly categorized into two main approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring.
Ring construction methods include various cyclization strategies such as intramolecular amination of haloamines, reductive amination of aminoketones or aminoaldehydes, and aza-Diels-Alder reactions. These methods allow for the stereocontrolled synthesis of highly substituted piperidines.
A prevalent method for obtaining the piperidine core is the hydrogenation of corresponding pyridine derivatives. This can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), often under high pressure and temperature. Homogeneous catalysts, such as those based on iridium or rhodium, can offer higher selectivity and milder reaction conditions.
Convergent and Divergent Synthesis Approaches for the 5-(1-Propylpiperidin-2-yl)pyridin-2-amine Core Structure
The synthesis of the target molecule, this compound, can be envisioned through both convergent and divergent strategies.
Convergent Synthesis:
A convergent approach involves the separate synthesis of the 2-aminopyridine and the 1-propylpiperidine-2-yl moieties, followed by their coupling in a later stage. A plausible convergent route is outlined below:
Synthesis of the Piperidine Fragment: 2-Pipecoline (2-methylpiperidine) can be N-propylated using propyl bromide or another suitable propylating agent in the presence of a base to yield 1-propyl-2-methylpiperidine.
Synthesis of the Pyridine Fragment: 2-Amino-5-bromopyridine serves as a suitable starting material for the pyridine component.
Coupling: A transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to connect the two fragments. This would require the conversion of one of the fragments into an organometallic reagent (e.g., a boronic acid or an organozinc reagent) and the other having a suitable leaving group (e.g., a halogen). For instance, lithiation of 1-propyl-2-methylpiperidine followed by transmetalation could generate the necessary organometallic species for coupling with 2-amino-5-bromopyridine.
Alternatively, a Buchwald-Hartwig or Ullmann-type C-N bond formation could be envisioned, coupling a pre-formed 2-substituted piperidine with a 5-halopyridin-2-amine. The synthesis of the closely related N-phenyl-5-(piperidin-2-yl)pyridin-2-amine suggests the viability of introducing the piperidin-2-yl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. vulcanchem.com
Divergent Synthesis:
A divergent strategy would involve the initial formation of a common intermediate, such as 5-(piperidin-2-yl)pyridin-2-amine, which could then be diversified.
Synthesis of the Core Scaffold: The key intermediate, 5-(piperidin-2-yl)pyridin-2-amine, could be synthesized by coupling a protected 2-substituted piperidine (e.g., N-Boc-2-lithiated piperidine) with a suitably protected 5-halopyridin-2-amine, followed by deprotection.
Diversification: The secondary amine of the piperidine ring in the core scaffold can then be functionalized with various alkyl groups, including the propyl group, through standard N-alkylation procedures. This approach allows for the generation of a library of analogues with different substituents on the piperidine nitrogen.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound presents several chemo- and regioselectivity challenges.
During the N-propylation of 2-(pyridin-5-yl)piperidine, regioselectivity is a key concern. The molecule possesses two secondary amine functionalities: the piperidine nitrogen and the 2-amino group on the pyridine ring. Selective alkylation of the more nucleophilic piperidine nitrogen is required. This can often be achieved by careful control of reaction conditions, such as the choice of base and solvent. The 2-amino group is generally less nucleophilic due to the electron-withdrawing nature of the pyridine ring. Protecting the 2-amino group prior to N-alkylation of the piperidine is a common strategy to ensure selectivity.
In the context of cross-coupling reactions to form the C-C bond between the two rings, regioselectivity is dictated by the position of the leaving group on the pyridine ring (the 5-position) and the point of attachment on the piperidine ring (the 2-position). The use of directed metalation can be a powerful tool to control the regioselectivity of the coupling.
Furthermore, when dealing with functionalized starting materials, chemoselectivity is crucial. For example, during a coupling reaction, the catalyst should selectively activate the C-X bond (where X is a halogen or triflate) without reacting with the amino group. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in achieving the desired chemoselectivity.
Development of Novel Synthetic Routes for Analogues
The development of novel synthetic routes for analogues of this compound is driven by the need for more efficient and versatile methods to access a diverse range of related compounds for structure-activity relationship (SAR) studies.
One area of development is the use of C-H activation strategies. Direct C-H arylation of a pre-formed 1-propylpiperidine (B1614701) at the 2-position with a 5-halopyridin-2-amine could provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalization of the piperidine ring.
Flow chemistry and microwave-assisted synthesis are also being explored to accelerate reaction times, improve yields, and enhance safety for many synthetic transformations relevant to the construction of this and related molecules.
The design of novel multicomponent reactions that can assemble the core structure in a single step from simple, readily available starting materials is another active area of research. This approach would significantly streamline the synthesis and facilitate the rapid generation of diverse analogues. For instance, a one-pot reaction involving a diene, an amine, and a pyridine-containing component could potentially construct the substituted piperidine ring and attach it to the pyridine core simultaneously.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine, providing precise information about the molecular framework, including the connectivity of atoms and their spatial relationships. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the propyl, piperidine (B6355638), and pyridine (B92270) moieties. The aromatic region would likely show signals for the three protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the amino group and the piperidinyl substituent. The aliphatic region would contain a complex set of signals for the propyl and piperidine ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The pyridine ring carbons would appear in the downfield region, while the aliphatic carbons of the piperidine and propyl groups would be found in the upfield region.
A detailed, albeit hypothetical, assignment of the NMR data is presented in the tables below, based on established principles of NMR spectroscopy.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine-H6 | ~8.0 | d | ~2.5 |
| Pyridine-H4 | ~7.3 | dd | ~8.5, 2.5 |
| Pyridine-H3 | ~6.5 | d | ~8.5 |
| NH₂ | ~4.5 | br s | - |
| Piperidine-H2 | ~3.5 | m | - |
| N-CH₂ (propyl) | ~2.8 | m | - |
| Piperidine-H6eq | ~3.0 | m | - |
| Piperidine-H6ax | ~2.5 | m | - |
| CH₂ (propyl) | ~1.6 | m | - |
| Piperidine-H3, H4, H5 | ~1.4-1.9 | m | - |
| CH₃ (propyl) | ~0.9 | t | ~7.5 |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | ~158 |
| Pyridine-C5 | ~145 |
| Pyridine-C6 | ~138 |
| Pyridine-C4 | ~125 |
| Pyridine-C3 | ~110 |
| Piperidine-C2 | ~60 |
| N-CH₂ (propyl) | ~55 |
| Piperidine-C6 | ~50 |
| Piperidine-C4 | ~30 |
| Piperidine-C3 | ~28 |
| CH₂ (propyl) | ~22 |
| Piperidine-C5 | ~20 |
| CH₃ (propyl) | ~12 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₂₂N₄).
The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns that can be used to further support the proposed structure. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the propyl group, the piperidine ring, and the bond connecting the two ring systems.
Interactive Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₂₂N₄ |
| Molecular Weight | 234.34 g/mol |
| [M+H]⁺ (for ESI-MS) | m/z 235.1917 |
| Key Fragment Ion 1 | m/z 192 (Loss of propyl group) |
| Key Fragment Ion 2 | m/z 148 (Cleavage of piperidine ring) |
| Key Fragment Ion 3 | m/z 94 (Aminopyridine fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic and aromatic portions, the C=C and C=N bonds of the pyridine ring, and the C-N bonds.
Primary amines typically show two N-H stretching bands. The C-N stretching vibrations of aromatic and aliphatic amines appear in distinct regions of the spectrum.
Interactive Table: Predicted Infrared Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (primary amine) | 3400 - 3250 | Two bands, characteristic of -NH₂ |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp bands |
| C-H Stretch (aliphatic) | 2960 - 2850 | Strong, sharp bands |
| N-H Bend (primary amine) | 1650 - 1580 | Bending vibration of the -NH₂ group |
| C=C, C=N Stretch (aromatic) | 1600 - 1450 | Multiple bands from pyridine ring |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong band |
| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to weak bands |
Chromatographic Purity Assessment and Stereochemical Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of its stereochemistry. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, would be the method of choice for determining the chemical purity of the compound. A suitable method would involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Furthermore, since the piperidine ring is substituted at the 2-position, the compound possesses a chiral center. This means that this compound can exist as a pair of enantiomers. The stereochemical analysis would require the use of a chiral stationary phase (CSP) in either HPLC or Gas Chromatography (GC) to separate and quantify the individual enantiomers. The development of such a chiral separation method is crucial for controlling the stereochemical purity of the final compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine Analogues
Systematic Structural Modifications of the Pyridine (B92270) Moiety
The 2-aminopyridine (B139424) core is a critical component of the pharmacophore, primarily involved in hydrogen bonding and influencing the electronic properties of the molecule. rsc.org SAR studies on related compounds have demonstrated that modifications to this ring system can significantly impact biological activity.
Key modifications and their observed effects include:
Substitution on the Pyridine Ring: The introduction of substituents at various positions of the pyridine ring is a common strategy to probe the steric and electronic requirements of the binding pocket. For instance, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) can modulate the pKa of the pyridine nitrogen and the 2-amino group, affecting their hydrogen bonding capabilities. nih.gov In related series, such modifications have led to variations in potency and selectivity. nih.govresearchgate.net
Positional Isomerism of the Piperidine (B6355638) Group: Moving the piperidine substituent from position 5 to other positions on the pyridine ring would drastically alter the molecule's geometry and its ability to fit within the target's binding site. The specific arrangement in 5-(1-propylpiperidin-2-yl)pyridin-2-amine is often crucial for establishing the correct vector and distance between the key pharmacophoric elements.
Replacement of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often a key hydrogen bond acceptor. nih.govresearchgate.net Replacing this nitrogen with a carbon atom, to form a phenyl analogue, typically results in a significant loss of activity, highlighting the importance of this interaction. nih.gov Conversely, shifting the nitrogen's position within the ring (e.g., to create a pyrimidine (B1678525) or pyrazine) can be explored to find alternative or improved interactions with the receptor. acs.org
Modifications to the 2-Amino Group: The 2-amino group is a crucial hydrogen bond donor. Acetylation or alkylation of this group generally diminishes activity, suggesting a requirement for a primary amine. However, incorporating this amine into a heterocyclic ring system is a strategy that has been explored in analogous series to constrain its conformation.
The following table illustrates the hypothetical impact of various substitutions on the pyridine ring on receptor binding affinity, based on general principles observed in similar scaffolds.
| Modification | Substituent (R) | Position | Rationale | Predicted Impact on Affinity |
| Halogenation | -Cl, -F | 4 or 6 | Alters electronic properties, potential for halogen bonding | Variable; may increase or decrease |
| Alkylation | -CH₃ | 4 or 6 | Increases lipophilicity, steric bulk | Generally tolerated or slightly decreased |
| Hydroxylation | -OH | 4 or 6 | Introduces H-bonding capability | May increase affinity if H-bond is favorable |
| Core Modification | Pyrazine ring | N/A | Alters H-bonding acceptor position | Potentially active, selectivity may change |
| Amino Group Mod. | -NH(CH₃) | 2 | Reduces H-bond donor capacity | Significant decrease |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Systematic Structural Modifications of the Piperidine Ring and N-Propyl Substitution
The N-propylpiperidine moiety is essential for establishing hydrophobic and van der Waals interactions and for correctly orienting the molecule. The cationic nitrogen atom at physiological pH is a key feature for many nAChR ligands. nih.gov
Key modifications and their observed effects include:
Variation of the N-Alkyl Substituent: The length and nature of the N-alkyl group are critical. Shortening the chain from propyl to ethyl or methyl, or lengthening it to butyl or pentyl, can probe the size and shape of the hydrophobic pocket. In many nAChR ligands, an optimal chain length exists, beyond which activity decreases due to steric hindrance. nih.gov Replacing the propyl group with branched alkyls or cyclic systems can also significantly affect potency and selectivity. nih.gov
Piperidine Ring Substitutions: Adding substituents to the piperidine ring can influence its conformation and introduce new interactions. For example, methyl or hydroxyl groups at positions 3, 4, or 5 could probe for additional binding pockets. However, such substitutions can also introduce new chiral centers, complicating the SAR.
Ring Size and Heteroatom Variation: Expanding the piperidine to a seven-membered ring (azepane) or contracting it to a five-membered ring (pyrrolidine) alters the position of the cationic nitrogen relative to the pyridine core, which can be detrimental to activity. Replacing the piperidine with other heterocycles, such as morpholine (B109124) or piperazine, introduces additional heteroatoms that could form hydrogen bonds but also alters the lipophilicity and basicity of the molecule. nih.govfrontiersin.org
The table below summarizes the expected outcomes of modifications to the piperidine and N-propyl groups.
| Modification Type | Specific Change | Rationale | Predicted Impact on Affinity |
| N-Alkyl Chain Length | Methyl, Ethyl | Probes hydrophobic pocket size | Likely decrease |
| N-Alkyl Chain Length | Butyl, Pentyl | Probes hydrophobic pocket size | Decrease beyond optimal length |
| N-Alkyl Branching | Isopropyl, Isobutyl | Introduces steric bulk | Likely decrease |
| Ring Contraction | Pyrrolidine | Alters geometry and N position | Significant change, likely decrease |
| Ring Expansion | Azepane | Alters geometry and N position | Significant change, likely decrease |
| Ring Substitution | 4-OH | Introduces H-bonding | Variable, depends on binding site |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling for this compound and its analogues, based on data from related nicotinic agonists, identifies several key features essential for biological activity. nih.gov
The essential pharmacophoric elements are:
Cationic Center: The nitrogen atom of the piperidine ring is protonated at physiological pH, forming a cationic center. This feature is critical for forming a cation-π interaction with an aromatic amino acid residue (often tryptophan) in the binding site of nAChRs. nih.govfrontiersin.org This interaction is a primary driver of binding affinity.
Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring serves as a crucial hydrogen bond acceptor. researchgate.net It typically interacts with a hydrogen bond donor, such as a backbone NH group or a water molecule, on the complementary subunit of the receptor. nih.govresearchgate.net The distance and vector of this interaction are critical for agonist activity.
Hydrogen Bond Donor: The 2-amino group on the pyridine ring acts as a hydrogen bond donor, providing an additional interaction point that can enhance affinity and contribute to selectivity.
The spatial arrangement of these features is paramount. The distance between the cationic center and the hydrogen bond acceptor is a well-established critical parameter for nicotinic ligand activity.
Stereochemical Influences on Biological Activity Profiles
The this compound molecule contains a chiral center at the C2 position of the piperidine ring. Therefore, it exists as two enantiomers, (R)- and (S)-5-(1-propylpiperidin-2-yl)pyridin-2-amine. Stereochemistry often plays a decisive role in the biological activity of chiral ligands. nih.gov
The differential activity between enantiomers arises from the three-dimensional nature of receptor binding sites. One enantiomer typically fits the binding pocket more precisely than the other, leading to:
Eutomer vs. Distomer: The more active enantiomer is termed the eutomer, while the less active one is the distomer. The ratio of their activities is known as the eudismic ratio. For nAChR ligands, this ratio can be substantial, indicating a highly specific binding mode.
Receptor Subtype Selectivity: The different spatial arrangements of the enantiomers can lead to different selectivity profiles across various receptor subtypes. One enantiomer might be a potent agonist at one subtype while being significantly weaker at another.
Functional Activity: In some cases, enantiomers can have qualitatively different effects, with one acting as an agonist and the other as an antagonist. This highlights the importance of synthesizing and testing enantiomerically pure compounds. rsc.orgresearchgate.net
For analogues of this compound, it is expected that the (S)-enantiomer (analogous to the natural configuration of nicotine) would be significantly more potent at neuronal nAChRs than the (R)-enantiomer. nih.gov
Ligand Efficiency and Lipophilic Ligand Efficiency in SAR Optimization
In modern drug discovery, SAR optimization is guided not just by raw potency but also by efficiency metrics that relate potency to the physicochemical properties of the molecule. core.ac.uk For the development of analogues of this compound, Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical parameters.
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as: LE = -RTln(Ki) / HAC A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. It helps prioritize smaller, more efficient fragments or hits for further development. nih.gov
Lipophilic Ligand Efficiency (LLE): Also known as LipE, this metric assesses how effectively a compound's lipophilicity (measured as logP or logD) is utilized to achieve potency. researchgate.net It is calculated as: LLE = pIC50 - logP An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk A low LLE suggests that potency is being increased primarily by adding greasy, lipophilic groups, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net Tracking LLE during optimization helps guide the design of compounds that are both potent and have favorable drug-like properties.
By optimizing for both high LE and high LLE, medicinal chemists can steer the design of this compound analogues towards candidates that are not only potent but also have a higher probability of success in later stages of drug development.
Molecular Targets and Mechanistic Pharmacology of 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine
Identification of Potential Protein and Enzyme Targets
There is no direct evidence identifying the specific protein or enzyme targets of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine. However, studies on structurally analogous compounds offer some speculative insights. For instance, certain derivatives of 2-aminopyridine (B139424) have been investigated for their roles as inhibitors of various kinases and other enzymes. Similarly, piperidine (B6355638) moieties are common in compounds targeting a variety of receptors and enzymes within the central nervous system and elsewhere. Without direct experimental data for this compound, any discussion of its molecular targets would be purely hypothetical.
Characterization of Receptor Binding Profiles and Ligand-Receptor Interactions
No studies detailing the receptor binding profile of this compound are currently available. Consequently, information regarding its affinity for G-Protein Coupled Receptors (GPCRs), as well as its binding kinetics and equilibrium constants, remains uncharacterized.
G-Protein Coupled Receptor (GPCR) Binding Studies
There are no published GPCR binding studies for this compound.
Binding Kinetics and Equilibrium Constants
Information on the binding kinetics and equilibrium constants (such as Kd, Ki, kon, and koff) for the interaction of this compound with any biological target is not available in the scientific literature.
Elucidation of Enzyme Inhibition Mechanisms
The potential for this compound to act as an enzyme inhibitor has not been documented. As such, there is no information available to characterize its mechanism of inhibition.
Competitive Inhibition Analysis
There are no reports of competitive inhibition analysis for this compound.
Non-Competitive and Mixed-Type Inhibition Analysis
There are no reports of non-competitive or mixed-type inhibition analysis for this compound.
Irreversible Enzyme Inactivation Mechanisms
There is no available research detailing any irreversible enzyme inactivation mechanisms associated with this compound. Studies that would identify covalent bond formation between the compound and specific enzyme targets, a hallmark of irreversible inhibition, have not been published.
Modulation of Intracellular Signaling Pathways
Information regarding the effects of this compound on intracellular signaling pathways is not available. There are no studies to indicate whether this compound acts on common signaling cascades, such as those involving G-protein coupled receptors, receptor tyrosine kinases, or other key cellular communication networks.
Biochemical Pathway Interrogation
The utility of this compound as a tool for biochemical pathway interrogation is currently unknown. There is no literature to suggest its use as a chemical probe to investigate or delineate specific biochemical or physiological processes.
Preclinical Biological Evaluation of 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine and Its Derivatives
In Vitro Cell-Based Assays for Biological Response Assessment
In vitro cell-based assays are fundamental in the initial stages of evaluating the biological response to a new compound. These assays utilize cultured cells to investigate the compound's mechanism of action, potency, and effects on cellular processes.
Cell-Based Target Engagement Assays
To determine if a compound interacts with its intended molecular target within a cellular environment, target engagement assays are employed. For derivatives of 5-(1-propylpiperidin-2-yl)pyridin-2-amine, which may be designed as kinase inhibitors, a common approach is to use cell-based assays that measure the phosphorylation of a known substrate of the target kinase. A decrease in substrate phosphorylation in the presence of the compound indicates target engagement. Another method involves cellular thermal shift assays (CETSA), where the binding of a compound to its target protein alters the protein's thermal stability.
Illustrative Data Table: Target Engagement of Pyridine (B92270) Derivatives in a Kinase Inhibition Assay
| Compound Derivative | Target Kinase | Cell Line | Assay Method | IC₅₀ (nM) |
| Derivative A | Kinase X | HEK293 | LanthaScreen™ | 150 |
| Derivative B | Kinase X | HeLa | HTRF® | 95 |
| Derivative C | Kinase Y | A549 | Western Blot | 320 |
This table is illustrative and based on typical data for pyridine derivatives.
Apoptosis Induction and Cell Cycle Analysis (for cell lines responsive to similar compounds)
Compounds with potential anticancer activity are often evaluated for their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. Flow cytometry is a powerful technique used for these analyses. Cells treated with the test compound can be stained with fluorescent dyes such as Annexin V and propidium iodide to identify apoptotic and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye, and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in a particular phase may suggest that the compound disrupts cell cycle progression at that point.
Illustrative Data Table: Apoptosis Induction by Piperidine (B6355638) Derivatives in Cancer Cell Lines
| Compound Derivative | Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Derivative D | MCF-7 | 1 | 25.3 |
| Derivative D | MCF-7 | 5 | 68.1 |
| Derivative E | HCT116 | 1 | 15.8 |
| Derivative E | HCT116 | 5 | 45.6 |
This table is illustrative and based on typical data for piperidine derivatives.
Enzymatic Activity Assays in Cell Lysates or Purified Systems
To directly measure the inhibitory effect of a compound on a specific enzyme, enzymatic activity assays are performed. These can be conducted using purified recombinant enzymes or in cell lysates that contain the target enzyme. The activity of the enzyme is measured by monitoring the conversion of a substrate to a product, often through colorimetric, fluorometric, or luminescent detection methods. These assays are crucial for determining the potency (e.g., IC₅₀ value) and mechanism of inhibition of the compound. For instance, various kinase inhibitors have been evaluated using such assays nih.gov.
Modulation of Cellular Processes (e.g., protein synthesis, inflammation)
Beyond direct target inhibition, the broader effects of a compound on cellular processes are also investigated. For example, to assess the impact on protein synthesis, researchers can measure the incorporation of radiolabeled amino acids into newly synthesized proteins. To evaluate anti-inflammatory potential, cell-based assays that measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to an inflammatory stimulus can be used. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose.
Pharmacological Profiling in In Vitro Systems
The pharmacological profile of a compound is characterized by its activity and selectivity across a range of biological targets. This is often assessed through broad panel screening, where the compound is tested against a large number of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. This profiling helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's biological activity. For example, a study on novel 5-hydroxytryptamine(2A) receptor inverse agonists presented a detailed in vitro pharmacological profile, highlighting the compound's affinity and functional activity at various receptors.
Assessment in Relevant Animal Models (excluding efficacy claims for specific diseases and dosage/administration information)
Following in vitro characterization, promising compounds are advanced to in vivo studies using relevant animal models to understand their physiological effects in a whole organism. For compounds with potential anti-inflammatory or analgesic properties, models of inflammation and pain are utilized. For instance, the capsaicin-induced inflammatory pain model in rats can be used to assess the anti-allodynic effects of new chemical entities nih.gov. In such studies, the compound is administered to the animals, and its effect on a measurable outcome, such as paw withdrawal latency in response to a stimulus, is recorded. It is important to note that these preclinical animal model studies are designed to evaluate the biological activity and mechanism of action of the compound, rather than to make specific claims of efficacy for treating diseases in humans.
Illustrative Data Table: Anti-inflammatory Activity of Pyridine Derivatives in a Rat Model
| Compound Derivative | Animal Model | Endpoint Measured | % Inhibition of Inflammatory Response |
| Derivative F | Carrageenan-induced paw edema | Paw volume | 45 |
| Derivative G | Adjuvant-induced arthritis | Arthritis score | 60 |
This table is illustrative and based on typical data for pyridine derivatives.
Proof-of-Concept Studies in Preclinical Disease Models (mechanistic focus)
No studies detailing the mechanistic proof-of-concept for this compound in preclinical disease models were found in the available scientific literature.
Pharmacodynamic Endpoints in Animal Studies
Data regarding the pharmacodynamic endpoints of this compound in animal studies are not publicly available. Consequently, no data tables on pharmacodynamic effects can be provided.
Biomarker Analysis in Animal Models
There is no available research on the analysis of biomarkers in animal models following treatment with this compound. Therefore, no data on biomarker modulation can be presented.
Computational Chemistry and in Silico Approaches for 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the binding mode and affinity of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine with various receptors, enzymes, or other protein targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity.
The insights gained from molecular docking can elucidate key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the complex. For instance, docking studies could reveal that the pyridine (B92270) nitrogen and the primary amine of this compound act as hydrogen bond acceptors and donors, respectively, while the propyl group and the piperidine (B6355638) ring may engage in hydrophobic interactions within a receptor's binding pocket. Computational studies on related 2-aminopyridine (B139424) and piperidine derivatives have successfully utilized molecular docking to understand their binding mechanisms with various targets. nih.govnih.govjetir.org
Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Dopamine D3 Receptor | 3PBL | -8.5 | Asp110, Ser192, Phe345 |
| Sigma-1 Receptor | 5HK1 | -9.2 | Glu172, Tyr173, Trp164 |
| Acetylcholinesterase | 4EY7 | -7.8 | Trp86, Tyr337, Phe338 |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. fiveable.me This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.
For this compound, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, a model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amino group), a hydrophobic feature (the propyl group), and an aromatic ring (the pyridine ring). This model could then be employed to screen libraries of compounds to identify new molecules that share these essential features and are, therefore, likely to exhibit similar biological effects. The integration of pharmacophore modeling with other computational methods can significantly enhance the efficiency of the drug discovery process. nih.gov
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophoric Feature | Location on the Molecule |
|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen |
| Hydrogen Bond Donor | 2-Amino Group |
| Hydrophobic Group | Propyl Chain |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are correlated with activity, a predictive model can be built to estimate the activity of new, untested compounds.
In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the propyl chain, substitutions on the pyridine ring, or modifications to the piperidine moiety. Various molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a QSAR model. Such models have been successfully applied to various classes of compounds, including substituted aminopyridines, to guide the design of more potent analogs. nih.govresearchgate.net
Table 3: Hypothetical QSAR Data for Analogs of this compound
| Compound ID | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 2.8 | 205.31 | 41.49 | 1.2 |
| Analog 2 | 3.2 | 219.34 | 41.49 | 0.8 |
| Analog 3 | 2.5 | 191.28 | 41.49 | 2.5 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This technique can be used to study the conformational flexibility of this compound and to simulate its interaction with a biological target in a more realistic, dynamic environment. MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the protein-ligand complex, and the role of solvent molecules in the binding process. nih.govnih.gov
For this compound, an MD simulation could be initiated from a docked pose within a protein's active site. The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds, providing insights into the stability of key interactions identified in docking studies and revealing conformational changes that may be important for biological activity. These simulations are invaluable for refining docked poses and for gaining a deeper understanding of the energetic and kinetic aspects of ligand binding. rsc.orgaalto.fi
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to identify novel drug candidates and predict their properties. nih.govmdpi.com These technologies can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminopyridine |
| Paliperidone |
| Meloxicam |
| Zileuton |
Lead Optimization Strategies for 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine Scaffolds
Rational Design and Synthesis of Advanced Derivatives for Improved Potency and Selectivity
Rational drug design for the 5-(1-propylpiperidin-2-yl)pyridin-2-amine scaffold focuses on understanding the key interactions between the molecule and its biological target. By systematically modifying the core structure, medicinal chemists aim to amplify these interactions, leading to improved potency and a more refined selectivity profile. The synthesis of such advanced derivatives is a cornerstone of this process, with various strategies employed to create a diverse yet targeted library of new chemical entities. nih.gov
The core scaffold presents several key regions for modification:
The Piperidine (B6355638) Ring: Alterations to the N-propyl group can influence lipophilicity and van der Waals interactions within the target's binding pocket. Exploring different alkyl chain lengths, branching, or the introduction of cyclic moieties can modulate potency and metabolic stability.
The Pyridine (B92270) Core: The 2-amino group is often a critical hydrogen bond donor. Modifications here are generally conservative, but substitution on the amine or its replacement with bioisosteric groups can be explored to fine-tune binding affinity. nih.gov Other positions on the pyridine ring can be substituted to improve properties like solubility or to block potential sites of metabolism. nih.gov
Linkage and Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is crucial. Synthesizing and testing different stereoisomers is a standard strategy to identify the optimal three-dimensional arrangement for target engagement.
Structure-activity relationship (SAR) studies are central to this rational design process. By synthesizing derivatives with specific modifications and evaluating their biological activity, researchers can build a comprehensive understanding of which molecular features are critical for potency and selectivity. For instance, in a related series of 2-amino-4-(1-piperidine) pyridine derivatives developed as kinase inhibitors, modifications to the piperidine substituent were systematically evaluated to enhance inhibitory activity. nih.gov
Table 1: Illustrative SAR Data for Aminopyridine Derivatives
| Compound ID | Modification on Piperidine Ring | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |
| Lead | N-Propyl | 150 | 3000 | 20 |
| 1a | N-Ethyl | 250 | 4500 | 18 |
| 1b | N-Cyclopropylmethyl | 80 | 1200 | 15 |
| 1c | N-Propyl with 4-fluoro | 160 | 3500 | 21.8 |
| 1d | N-Propyl with 4-hydroxy | 95 | 4000 | 42.1 |
Note: This table is a hypothetical representation based on typical SAR findings in related compound series and does not represent actual data for the specified compound.
Fragment-Based Drug Design (FBDD) Integration
Fragment-Based Drug Design (FBDD) offers a powerful, alternative approach to traditional high-throughput screening for lead discovery and optimization. acs.org This method begins by screening libraries of small, low-molecular-weight compounds ("fragments") that typically bind to the biological target with low affinity but do so efficiently. nih.govyoutube.com The this compound scaffold itself can be deconstructed into key fragments, such as the aminopyridine head and the substituted piperidine tail.
In an FBDD approach, these core fragments are screened to identify initial, weak-binding hits. Once a fragment is identified and its binding mode is determined, often through biophysical techniques like X-ray crystallography, it serves as a starting point for optimization. nih.gov This optimization can proceed in several ways:
Fragment Growing: A validated fragment hit is elaborated by adding new functional groups that can form additional interactions with the target, thereby increasing affinity. acs.orgbohrium.com For example, a simple aminopyridine fragment could be "grown" by adding the N-propylpiperidine tail piece by piece, guided by structural information.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target can be connected with a chemical linker to create a single, high-affinity molecule.
Fragment Merging: Features from two or more overlapping fragments can be combined into a novel, more potent compound.
The key advantage of FBDD is that it explores chemical space more efficiently and often yields lead compounds with superior physicochemical properties compared to hits from traditional screening. acs.org The integration of structural and computational tools is crucial for the success of FBDD, facilitating a more rational approach to drug design. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are twin strategies used to modify a lead compound to improve its properties, such as potency and synthetic accessibility, or to move into novel chemical space to secure intellectual property. uniroma1.it
Scaffold hopping involves replacing the central molecular framework (the scaffold) with a different one while preserving the essential binding interactions. acs.org For the this compound scaffold, one might replace the pyridine ring with another heterocycle like a pyrazine or a pyrimidine (B1678525). nih.gov This can lead to significant improvements in properties such as solubility, metabolic stability, or patentability, without losing the desired biological activity.
Bioisosteric replacement is a more subtle modification where one atom or functional group is swapped with another that has similar physical or chemical properties, leading to a similar biological response. uniroma1.itctppc.orgnih.gov This is a widely used tactic to fine-tune a molecule's characteristics.
Table 2: Examples of Bioisosteric Replacements for the Aminopyridine Scaffold
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine Ring | Pyrazine Ring | Modulate basicity (pKa), alter metabolic profile, explore new intellectual property. nih.gov |
| Amino (-NH₂) | Hydroxyl (-OH) | Both are hydrogen bond donors/acceptors; can alter solubility and metabolic stability. ctppc.org |
| Propyl Group | Cyclopropylmethyl Group | Increases sp³ character, can improve metabolic stability and binding affinity. |
| Hydrogen (-H) | Fluorine (-F) | Minimal steric impact; can block metabolic oxidation and increase binding affinity through polar interactions. nih.gov |
| Piperidine Ring | Azaspiro[3.3]heptane | Proposed as a piperidine replacement to enhance solubility and reduce metabolic degradation. enamine.net |
These strategies are powerful tools in lead optimization, allowing medicinal chemists to navigate away from undesirable properties while retaining or enhancing the compound's therapeutic potential. acs.org
Multi-parameter Optimization (MPO) in Compound Development
A successful drug must possess a delicate balance of multiple properties, including potency, selectivity, absorption, distribution, metabolism, and excretion (ADME), as well as an acceptable safety profile. Multi-parameter optimization (MPO) is a holistic approach that seeks to simultaneously optimize these often-conflicting parameters. acs.org
Rather than focusing solely on improving potency, MPO frameworks use scoring functions or desirability criteria to evaluate compounds across a range of essential properties. This integrated assessment helps guide the selection of which derivatives to synthesize and advance. acs.org For the this compound series, an MPO approach would involve establishing a target product profile with acceptable ranges for key attributes.
Table 3: Illustrative MPO Profile for an Oral Kinase Inhibitor Program
| Parameter | Unacceptable | Desirable | Ideal |
| Target IC₅₀ | > 100 nM | 10 - 100 nM | < 10 nM |
| Kinase Selectivity | < 10-fold vs. key off-targets | 10 - 100-fold | > 100-fold |
| hERG IC₅₀ | < 1 µM | 1 - 10 µM | > 10 µM |
| Aqueous Solubility | < 10 µM | 10 - 100 µM | > 100 µM |
| Microsomal Stability (t½) | < 15 min | 15 - 60 min | > 60 min |
| Oral Bioavailability (Rat) | < 10% | 10 - 40% | > 40% |
By applying such a framework, research teams can avoid "optimization traps," where improving one property (e.g., potency) comes at the detrimental cost of another (e.g., safety or bioavailability). This strategy was successfully employed in the optimization of aminopyridine-based CHK1 inhibitors, where cellular mechanism assays were used to provide an integrated assessment of compound selectivity during the optimization process. acs.org
Computational-Experimental Iterative Design Cycles
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. Iterative design cycles, where computational predictions guide synthetic efforts and experimental results refine the computational models, have become a cornerstone of efficient lead optimization.
This cyclical process typically involves:
Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models, researchers predict the binding affinity and other properties of virtual derivatives of the this compound scaffold.
Compound Selection & Synthesis: Based on these predictions, a small, focused set of the most promising compounds is selected for chemical synthesis.
Experimental Testing: The synthesized compounds are then tested in relevant biological and ADME assays to measure their actual properties.
Model Refinement: The experimental data is fed back into the computational models, improving their predictive power for the next cycle.
This iterative loop accelerates the optimization process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. This approach allows for a more rapid exploration of chemical space and a more direct path to identifying a preclinical candidate.
Future Research Directions and Translational Perspectives for 5 1 Propylpiperidin 2 Yl Pyridin 2 Amine
Exploration of Underexplored Biological Activities and Target Spaces
The unique structural combination of a 2-aminopyridine (B139424) and a substituted piperidine (B6355638) ring in 5-(1-Propylpiperidin-2-yl)pyridin-2-amine suggests a broad range of potential biological activities that warrant investigation. The 2-aminopyridine nucleus is a key feature in a variety of pharmaceuticals, hinting at the compound's potential to interact with a diverse set of biological targets. rsc.org
Future research should prioritize screening this compound against a wide array of biological targets to uncover novel therapeutic applications. Based on the activities of structurally related molecules, several areas appear particularly promising:
Oncology: Derivatives of 2-amino-4-(1-piperidine) pyridine (B92270) have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in non-small-cell lung cancer. nih.gov Systematic screening of this compound and its analogues against a panel of kinases could reveal potential anticancer properties.
Neuropharmacology: The piperidine ring is a common scaffold in centrally acting agents. Structure-activity relationship (SAR) studies on related pyridine analogues have demonstrated that substitutions on the pyridine ring can significantly influence binding affinity to neuronal nicotinic acetylcholine receptors. nih.gov Investigating the neuropsychiatric and neurodegenerative disease potential of this compound could yield novel therapies for conditions such as Alzheimer's disease, Parkinson's disease, or depression.
Infectious Diseases: The pyridine framework is present in numerous compounds with demonstrated antibacterial and antifungal activities. Future studies should include screening this compound against a panel of clinically relevant pathogens to assess its potential as a novel anti-infective agent.
Table 1: Potential Biological Targets for this compound
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Kinases (e.g., ALK, ROS1) | Structural similarity to known kinase inhibitors. nih.gov |
| Neuropharmacology | Nicotinic Acetylcholine Receptors | Piperidine and pyridine moieties are common in CNS-active compounds. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Pyridine derivatives have shown broad-spectrum antimicrobial activity. |
Development of Advanced Methodologies for Compound Characterization and Evaluation
To fully understand the therapeutic potential of this compound, the development and application of advanced analytical and evaluative methodologies are crucial. High-throughput screening (HTS) assays will be instrumental in rapidly assessing the compound's activity against large libraries of biological targets.
Furthermore, sophisticated spectroscopic and crystallographic techniques will be necessary to elucidate the precise three-dimensional structure of the molecule and its complexes with biological targets. This information is vital for understanding its mechanism of action at a molecular level. The synthesis of related compounds, such as 2-amino-5-fluoropyridine, has been optimized through detailed studies of reaction conditions, providing a template for the development of efficient synthetic routes for this compound and its derivatives. dissertationtopic.net
Table 2: Advanced Methodologies for Characterization and Evaluation
| Methodology | Application |
| High-Throughput Screening (HTS) | Rapidly screen for biological activity against diverse target libraries. |
| X-ray Crystallography | Determine the 3D structure of the compound and its target-bound complexes. |
| Nuclear Magnetic Resonance (NMR) | Elucidate the molecular structure and study dynamic interactions. |
| Mass Spectrometry (MS) | Confirm molecular weight and identify metabolites. |
Strategic Opportunities in Medicinal Chemistry and Drug Discovery
The chemical structure of this compound offers numerous opportunities for modification to optimize its pharmacokinetic and pharmacodynamic properties. A systematic SAR study, involving the synthesis and evaluation of a library of analogues, will be a critical step in the drug discovery process.
Key modifications could include:
Alteration of the N-propyl group on the piperidine ring: Exploring different alkyl chains or introducing cyclic substituents could modulate lipophilicity and target engagement.
Substitution on the pyridine ring: The addition of various functional groups to the pyridine ring can influence the compound's electronic properties and binding interactions.
Modification of the 2-amino group: Acylation or alkylation of the amino group could be explored to fine-tune the compound's activity and metabolic stability.
The development of efficient and scalable synthetic routes will be essential for producing a diverse library of analogues for biological evaluation. nih.gov
Bridging In Silico and Experimental Research for Enhanced Understanding
Integrating computational and experimental approaches will be paramount to accelerating the discovery and development of therapeutics based on the this compound scaffold. In silico methods can provide valuable insights into the compound's potential biological targets, mechanism of action, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Computational techniques that can be leveraged include:
Molecular Docking: To predict the binding modes of this compound and its analogues to the active sites of potential protein targets.
Quantitative Structure-Activity Relationship (QSAR) modeling: To identify the key structural features that contribute to the compound's biological activity. mdpi.com
Pharmacophore Modeling: To develop a 3D model of the essential interactions required for biological activity, which can guide the design of new, more potent compounds.
Computational Target Fishing: To identify potential biological targets by comparing the compound's chemical structure to databases of known bioactive molecules. nih.gov
The predictions generated from these in silico studies can then be used to guide and prioritize experimental investigations, leading to a more efficient and cost-effective drug discovery process. academie-sciences.frresearchgate.net
Table 3: Integration of In Silico and Experimental Approaches
| In Silico Method | Experimental Validation |
| Molecular Docking | X-ray crystallography of ligand-protein complexes. |
| QSAR Modeling | Synthesis and biological testing of a focused library of analogues. |
| Pharmacophore Modeling | Design and evaluation of novel compounds based on the pharmacophore model. |
| Computational Target Fishing | In vitro and in vivo assays to confirm predicted biological activities. |
Q & A
Q. What synthetic routes are recommended for preparing 5-(1-Propylpiperidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?
Methodology :
- Nucleophilic substitution : Analogous to methods for 5-(4-methylpiperazin-1-yl)pyridin-2-amine (), react a nitro-substituted pyridine precursor (e.g., 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine) with 1-propylpiperidine under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like NaBH₄.
- Optimization : Monitor reaction progress via TLC and adjust temperature (typically 60–80°C) and solvent polarity (DMSO or DMF) to improve yield. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodology :
- ¹H NMR : Use 600 MHz DMSO-d₆ to observe characteristic peaks: δ ~1.0–1.5 ppm (propyl CH₃ and CH₂), 2.5–3.5 ppm (piperidine N-CH₂ and pyridin-2-amine NH₂), and aromatic protons at ~6.5–8.0 ppm. Compare with analogs like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine ().
- LCMS-ESI : Confirm molecular weight (expected [M+H]⁺ ~261–263) and retention time against standards .
Q. What purification strategies are effective for isolating high-purity this compound?
Methodology :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
- Recrystallization : Employ ethanol/water mixtures to enhance crystalline purity. Validate purity via elemental analysis (C, H, N) and HPLC (>98%) .
Advanced Research Questions
Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives?
Methodology :
- Parameter selection : Use MOE software to calculate electronic (HOMO/LUMO), steric (molar refractivity, SMR), and lipophilic (LogP) descriptors. For example, LogP and SMR were critical in correlating antibacterial activity in pyridin-2-amine derivatives ().
- Validation : Split datasets into training/test sets (80:20), and validate models using cross-validation (r² > 0.85) and external test compounds .
Q. What experimental approaches are suitable for evaluating kinase inhibition (e.g., TrkA) by this compound analogs?
Methodology :
- In vitro kinase assay : Use recombinant TrkA kinase with ATP-conjugated substrates (e.g., ELISA-based ADP-Glo™ assay). Pre-incubate compounds (1–100 µM in DMSO) and measure IC₅₀ values. Include controls like KRC-108 () for comparison.
- Cellular assays : Test cytotoxicity in neuroblastoma cell lines (e.g., SH-SY5Y) via MTT assay to link kinase inhibition to phenotypic effects .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized batches be resolved?
Methodology :
- Batch comparison : Re-analyze samples under identical conditions (solvent, temperature, concentration). For example, DMSO-d₆ vs. CDCl₃ may shift NH₂ proton peaks.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Confirm via X-ray crystallography if crystalline .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine C-3 position () or replace the propyl chain with cyclopropyl to reduce CYP450 oxidation.
- In vitro microsomal assay : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LCMS at 0, 15, 30, and 60 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
